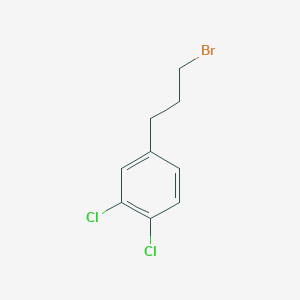

4-(3-bromopropyl)-1,2-dichloroBenzene

Description

Contextualization as a Dichlorinated Bromopropylbenzene Derivative in Contemporary Organic Synthesis

As a dichlorinated bromopropylbenzene derivative, 4-(3-bromopropyl)-1,2-dichlorobenzene belongs to a family of compounds that are instrumental in the synthesis of a variety of organic molecules. The presence of two chlorine atoms on the benzene (B151609) ring influences its electronic properties and provides sites for further functionalization through aromatic substitution reactions. Simultaneously, the bromopropyl group offers a reactive handle for nucleophilic substitution or the formation of organometallic reagents, making it a versatile intermediate in multi-step synthetic sequences.

The synthesis of this compound can be achieved through established organic transformations. A common method involves the bromination of 3-(3,4-dichlorophenyl)propan-1-ol (B3383212), a reaction that highlights the strategic introduction of the bromine atom at the terminus of the propyl chain. This synthetic accessibility, coupled with its reactive potential, underscores its value in the toolkit of synthetic organic chemists.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 29648-26-8 |

| Molecular Formula | C₉H₉BrCl₂ |

| Molecular Weight | 267.98 g/mol |

| Appearance | White to off-white powder |

Significance and Potential Utility in Foundational Chemical Sciences

The significance of this compound in foundational chemical sciences lies in its role as a versatile precursor to more complex and potentially functional molecules. Its structural motifs are found in various classes of compounds that are of academic and industrial interest.

Research has indicated its potential utility in several areas of chemical synthesis:

Synthesis of Calixarenes: The bromopropyl group can be utilized to functionalize calixarenes, which are macrocyclic compounds with applications in host-guest chemistry, sensing, and catalysis. The dichlorinated aromatic moiety can further be modified to tune the electronic and steric properties of the resulting calixarene (B151959).

Medicinal Chemistry: As a building block, it can be incorporated into larger molecules that may exhibit biological activity. The halogenated aromatic structure is a common feature in many pharmaceutical compounds, and the ability to introduce further diversity through the propyl chain makes it an attractive starting material for the synthesis of potential therapeutic agents. Derivatives of similar compounds have been investigated for their cytotoxic activity against cancer cell lines. smolecule.com

Materials Science: The presence of bromine and chlorine atoms makes this compound and its derivatives potential candidates for use as flame retardants. Furthermore, the reactive propyl chain allows for its incorporation into polymers, potentially enhancing their properties.

Scope and Objectives of Academic Investigations concerning the Compound

Academic investigations concerning this compound are primarily focused on exploring its synthetic utility and expanding the repertoire of molecules that can be accessed from it. The main objectives of such research include:

Development of Novel Synthetic Methodologies: Researchers are interested in developing efficient and selective methods to transform the different reactive sites of the molecule. This includes exploring new coupling reactions, nucleophilic substitution pathways, and modifications of the aromatic ring.

Synthesis of Target Molecules: A key objective is the use of this compound as a starting material for the total synthesis of complex natural products or the construction of novel molecular architectures with specific functions.

While specific, in-depth academic studies solely focused on this compound are not extensively documented in readily available literature, its structural components and reactive groups are well-represented in the broader context of synthetic organic chemistry research. The compound's potential is evident from the established chemistry of its constituent parts, and it remains a valuable, albeit specialized, tool for the creation of novel chemical entities.

An in-depth examination of the synthetic methodologies for producing this compound reveals a multi-step process rooted in fundamental organic chemistry principles. The synthesis is strategically designed, beginning with the functionalization of a dichlorobenzene precursor and culminating in the introduction of the bromopropyl side-chain. This article delineates the synthetic strategies, reaction conditions, and mechanistic underpinnings involved in the formation of this specific chemical compound.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromopropyl)-1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrCl2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRALASFODJNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Pathways of 4 3 Bromopropyl 1,2 Dichlorobenzene

Nucleophilic Substitution Reactions Involving the Bromopropyl Moiety

The presence of a terminal bromine atom on the propyl side chain makes 4-(3-bromopropyl)-1,2-dichlorobenzene a substrate for nucleophilic substitution reactions. These reactions are fundamental for modifying the side chain and introducing new functional groups.

Exploration of SN1 and SN2 Reaction Pathways with Diverse Nucleophiles

The structure of the alkyl halide is a primary determinant of the nucleophilic substitution mechanism. unacademy.com In this compound, the bromine atom is attached to a primary carbon. This structural feature strongly favors the SN2 (Substitution Nucleophilic Bimolecular) mechanism over the SN1 (Substitution Nucleophilic Unimolecular) pathway. byjus.comsavemyexams.com

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide ion) departs. byjus.com This concerted mechanism results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Primary haloalkanes, like the bromopropyl moiety in this compound, are ideal substrates for SN2 reactions because the primary carbon is relatively unhindered, allowing for easy access by the nucleophile. youtube.com

Conversely, the SN1 pathway involves a two-step mechanism initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. unacademy.com This mechanism is favored for tertiary haloalkanes because they can form stable tertiary carbocations. youtube.com The formation of a primary carbocation from this compound would be highly energetically unfavorable, thus making the SN1 pathway negligible under typical conditions.

The reaction of this compound with a range of nucleophiles proceeds via the SN2 pathway to yield a variety of derivatives.

Table 1: Examples of SN2 Reactions with this compound

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 4-(3-hydroxypropyl)-1,2-dichlorobenzene |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4-(1,2-dichlorophenyl)butanenitrile |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 4-(3-azidopropyl)-1,2-dichlorobenzene |

| Thiolate (RS⁻) | Sodium thiomethoxide (NaSCH₃) | 1,2-dichloro-4-(3-(methylthio)propyl)benzene |

Applications in Targeted Functional Group Interconversion and Derivatization

The facility of the bromopropyl group to undergo nucleophilic substitution makes this compound a valuable intermediate for targeted functional group interconversions. This allows for the strategic synthesis of more complex molecules and derivatives. smolecule.com By choosing the appropriate nucleophile, the bromine atom can be replaced with a wide array of functional groups, effectively transforming the chemical nature of the side chain.

For instance, reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, thereby extending the carbon chain. Treatment with sodium azide yields an alkyl azide, a precursor for the synthesis of primary amines via reduction or for use in "click chemistry" reactions. The conversion to an alcohol using hydroxide provides a site for further oxidation or esterification. These transformations are crucial in synthetic organic chemistry for building molecular complexity.

Electrophilic Aromatic Substitution on the 1,2-Dichlorobenzene (B45396) Core

The 1,2-dichlorobenzene ring of the molecule is susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to arene chemistry. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The rate and regioselectivity of the substitution are governed by the electronic and steric effects of the substituents already present on the ring: the two chlorine atoms and the bromopropyl side chain. vanderbilt.edu

Regiochemical Control by Ortho-Dichlorine Substituents and the Bromopropyl Side Chain

The directing effects of the existing substituents determine the position of the incoming electrophile.

Chlorine Atoms: Halogens are deactivating yet ortho, para-directing groups. sdconline.net They withdraw electron density from the ring through their inductive effect (-I), making the ring less reactive than benzene (B151609). However, they can donate electron density through resonance (+R), which directs incoming electrophiles to the positions ortho and para to the halogen.

Alkyl (Bromopropyl) Group: Alkyl groups are activating and ortho, para-directing. youtube.com They donate electron density to the ring through an inductive effect (+I), stabilizing the carbocation intermediate (arenium ion) formed during the substitution.

In this compound, the substituents are at positions 1 (Cl), 2 (Cl), and 4 (propyl chain). The available positions for substitution are 3, 5, and 6.

Position 3: Ortho to the C2-Cl and the C4-alkyl group.

Position 5: Ortho to the C4-alkyl group and meta to both Cl atoms.

Position 6: Ortho to the C1-Cl and meta to the C4-alkyl group.

The activating, ortho, para-directing effect of the alkyl group is generally stronger than the directing effect of the deactivating halogens. Therefore, substitution is most likely to occur at positions ortho to the alkyl group, namely positions 3 and 5. Between these two, position 5 is sterically less hindered than position 3, which is situated between a chlorine atom and the alkyl group. Thus, electrophilic attack is predicted to occur predominantly at position 5.

Reactivity Studies in Halogenation, Nitration, and Sulfonation

Specific electrophilic aromatic substitution reactions further illustrate the reactivity of the dichlorobenzene core.

Halogenation: This reaction, typically involving Br₂ or Cl₂ with a Lewis acid catalyst like FeCl₃ or AlCl₃, introduces another halogen atom onto the ring. masterorganicchemistry.comsarthaks.com For this compound, bromination would be expected to yield primarily 1-bromo-4-(3-bromopropyl)-2,3-dichlorobenzene (substitution at C5). The synthesis of the related compound 4-bromo-1,2-dichlorobenzene (B103151) is achieved by the direct bromination of 1,2-dichlorobenzene. chemicalbook.com

Nitration: Performed with a mixture of concentrated nitric acid and sulfuric acid, this reaction introduces a nitro group (-NO₂) onto the ring. wikipedia.org The nitronium ion (NO₂⁺) is the active electrophile. minia.edu.eg Nitration of 1,2-dichlorobenzene typically yields 1,2-dichloro-4-nitrobenzene as the major product, along with a smaller amount of the 3-nitro isomer. wikipedia.org Given the directing effects in this compound, nitration would likely lead to 1,2-dichloro-4-(3-bromopropyl)-5-nitrobenzene.

Sulfonation: This reaction is carried out with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to introduce a sulfonic acid group (-SO₃H). sarthaks.com Sulfonation of dichlorobenzenes has been studied, and the reaction conditions can influence the product distribution. scilit.comresearchgate.net For the target molecule, the primary product would be 4-(3-bromopropyl)-2,3-dichlorobenzenesulfonic acid.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 1-Bromo-4-(3-bromopropyl)-2,3-dichlorobenzene |

| Nitration | HNO₃, H₂SO₄ | 1,2-Dichloro-4-(3-bromopropyl)-5-nitrobenzene |

Redox Chemistry of this compound

The redox chemistry of this compound involves potential oxidation of the alkyl side chain and reduction of the aromatic ring.

Oxidation: Aromatic side chains can be oxidized under certain conditions. leah4sci.com However, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically require a benzylic hydrogen atom to efficiently oxidize the side chain to a carboxylic acid. Since the propyl chain in this compound lacks a benzylic hydrogen at the carbon directly attached to the ring, it is relatively resistant to such oxidation. Under very harsh conditions, cleavage of the side chain could occur.

Reduction: The chlorinated aromatic ring can undergo reduction. A common reaction for aryl halides is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. This can be achieved using various methods, including catalytic hydrogenation or microbial degradation. Studies on dichlorobenzenes have shown that they can be anaerobically dehalogenated to monochlorobenzene and subsequently to benzene. nih.gov The bromopropyl group can also be reduced, with the C-Br bond being cleaved to form the corresponding alkane, 4-propyl-1,2-dichlorobenzene, using reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation.

Oxidative Transformations and Characterization of Novel Derivatives

The propyl side chain of this compound is susceptible to oxidation, offering a pathway to introduce new functional groups. A primary transformation in this category is the oxidation of the terminal carbon of the propyl chain to a carboxylic acid, yielding 3-(3,4-dichlorophenyl)propanoic acid. This transformation can be achieved using a variety of oxidizing agents.

A common method for this type of oxidation involves the use of strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. The reaction typically proceeds by initial hydroxylation of the terminal carbon, followed by further oxidation to the aldehyde and then to the carboxylic acid. The dichlorinated benzene ring is generally resistant to these oxidative conditions, allowing for selective transformation of the side chain.

An alternative, milder approach could involve a two-step process. First, the bromide can be converted to a hydroxyl group via nucleophilic substitution with a hydroxide source. The resulting 3-(3,4-dichlorophenyl)propan-1-ol (B3383212) can then be oxidized to the corresponding carboxylic acid using reagents such as Jones reagent (CrO3 in sulfuric acid and acetone) or pyridinium (B92312) chlorochromate (PCC) followed by a stronger oxidant.

The characterization of the resulting 3-(3,4-dichlorophenyl)propanoic acid would involve standard analytical techniques. Infrasound (IR) spectroscopy would show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the presence of the carboxylic acid proton and the shifts in the signals of the propyl chain protons. Mass spectrometry would confirm the molecular weight of the product.

| Oxidizing Agent | Product | Typical Reaction Conditions |

| Potassium Permanganate (KMnO4) | 3-(3,4-dichlorophenyl)propanoic acid | Basic or acidic medium, elevated temperature |

| Chromic Acid (H2CrO4) | 3-(3,4-dichlorophenyl)propanoic acid | Aqueous solution, often with a co-solvent |

| Jones Reagent (CrO3/H2SO4/acetone) | 3-(3,4-dichlorophenyl)propanoic acid | Acetone as solvent, room temperature |

Reductive Modifications of the Bromine and Chlorinated Aromatic System

The bromine and chlorine substituents on this compound can be selectively or fully reduced. The C-Br bond is significantly weaker than the C-Cl bonds, allowing for chemoselective reduction.

Selective Reduction of the Bromine Atom:

The bromine atom on the propyl chain can be selectively removed through catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds via oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis. This method would yield 1,2-dichloro-4-propylbenzene.

Reduction of the Chlorinated Aromatic System:

The reduction of the chlorine atoms on the aromatic ring is more challenging and generally requires harsher conditions. Catalytic hydrogenation with a more active catalyst, such as Raney nickel, under high pressure and temperature could lead to the dechlorination of the aromatic ring. However, this would likely also reduce the bromine on the side chain.

A more controlled method for the reduction of aryl chlorides is through the use of metal-ammonia solutions, such as the Birch reduction (sodium or lithium in liquid ammonia (B1221849) with an alcohol). However, this method is not selective for the chlorine atoms and would likely affect the entire aromatic system.

| Reagent/Catalyst | Target Functionality | Product |

| Pd/C, H2 | C-Br bond | 1,2-dichloro-4-propylbenzene |

| Raney Ni, H2 (high pressure/temp) | C-Cl and C-Br bonds | Propylbenzene |

Metal-Catalyzed Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its distinct halogenated sites, is an excellent substrate for these transformations.

Suzuki-Miyaura, Heck, and Sonogashira Coupling Strategies for C-C Bond Formation

These palladium-catalyzed reactions are cornerstones of modern organic synthesis. The higher reactivity of the C-Br bond compared to the C-Cl bonds allows for chemoselective coupling at the aromatic ring if the bromine were directly attached to it. However, in this case, the bromine is on the alkyl chain. The reactivity of the aryl chlorides in these reactions is lower than that of aryl bromides or iodides. nih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov For this compound, the reaction would primarily occur at the C-Cl bonds. The choice of catalyst, ligand, and base is crucial for achieving good yields, especially with less reactive aryl chlorides. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the C-Cl bond to the palladium center.

Heck Coupling:

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound would take place at the C-Cl positions. The reaction conditions, including the choice of palladium precursor, ligand, and base, would need to be optimized for the specific alkene coupling partner.

Sonogashira Coupling:

The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would also proceed at the C-Cl bonds of this compound. The presence of the copper co-catalyst is generally required for the activation of the alkyne.

| Coupling Reaction | Coupling Partner | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)2) | 4-(3-bromopropyl)-1,2-diarylbenzene |

| Heck | Alkene (R-CH=CH2) | 4-(3-bromopropyl)-1,2-di(alkenyl)benzene |

| Sonogashira | Terminal alkyne (R-C≡CH) | 4-(3-bromopropyl)-1,2-di(alkynyl)benzene |

Exploration of Other Cross-Coupling Methodologies at the Bromine or Chlorine Centers

Beyond the Suzuki-Miyaura, Heck, and Sonogashira reactions, other cross-coupling methodologies can be employed to functionalize this compound.

Kumada Coupling:

The Kumada coupling utilizes a Grignard reagent as the nucleophile and a nickel or palladium catalyst to couple with an organic halide. organic-chemistry.orgwikipedia.org This reaction can be effective for the coupling of aryl chlorides. The reaction of this compound with a Grignard reagent, such as an alkyl or aryl magnesium bromide, would lead to the formation of a new C-C bond at one or both of the chlorine positions. The alkyl bromide on the side chain would likely be incompatible with the Grignard reagent and would need to be introduced after the coupling or protected.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction provides a powerful method for the synthesis of arylamines. The reaction of this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base would yield the corresponding N-aryl or N,N-diaryl amine derivatives. The chemoselectivity between the two chlorine atoms would depend on the steric and electronic environment.

Spectroscopic Characterization and Structural Elucidation of 4 3 Bromopropyl 1,2 Dichlorobenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Comprehensive ¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 4-(3-bromopropyl)-1,2-dichlorobenzene is anticipated to exhibit distinct signals corresponding to the aromatic protons of the dichlorophenyl ring and the aliphatic protons of the bromopropyl side chain.

The three protons on the aromatic ring are chemically non-equivalent and are expected to appear as a complex multiplet or as distinct doublets and a doublet of doublets in the downfield region, typically between δ 7.0 and 7.5 ppm. The specific chemical shifts and coupling patterns are influenced by the positions of the two chlorine atoms and the bromopropyl group.

The protons of the propyl chain will appear in the upfield region. The methylene (B1212753) group adjacent to the aromatic ring (benzylic protons) is expected to resonate as a triplet around δ 2.8 ppm. The central methylene group of the propyl chain would likely appear as a multiplet (quintet) around δ 2.1 ppm, being coupled to the two adjacent methylene groups. The methylene group attached to the bromine atom is the most deshielded of the aliphatic protons and is predicted to be a triplet around δ 3.4 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.5 | m | - |

| -CH₂- (benzylic) | ~2.8 | t | ~7.5 |

| -CH₂- (central) | ~2.1 | quint | ~7.5 |

Note: The data presented in this table is predictive and based on the analysis of structurally similar compounds.

Detailed ¹³C NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and three signals for the aliphatic carbons of the propyl chain.

The aromatic carbons will resonate in the region of δ 125-140 ppm. The two carbons bearing the chlorine atoms will be significantly downfield due to the deshielding effect of the halogens. The quaternary carbon to which the propyl group is attached will also have a characteristic chemical shift.

The aliphatic carbons will appear in the upfield region of the spectrum. The benzylic carbon is expected around δ 35 ppm, the central methylene carbon around δ 33 ppm, and the carbon attached to the bromine atom would be the most downfield of the aliphatic carbons, around δ 32 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 127 - 132 |

| Aromatic C-C₃H₆Br | ~140 |

| -CH₂- (benzylic) | ~35 |

| -CH₂- (central) | ~33 |

Note: The data presented in this table is predictive and based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Elucidating Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the benzylic protons and the central methylene protons, and between the central methylene protons and the terminal methylene protons of the propyl chain. This would confirm the integrity of the propyl group. Correlations between the aromatic protons would also help in assigning their specific positions on the ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak between each proton signal and the signal of the carbon to which it is attached. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connection of the propyl chain to the aromatic ring. For instance, a correlation would be expected between the benzylic protons and the aromatic quaternary carbon, as well as adjacent aromatic C-H carbons.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Aromatic C-H Stretching: Weak to medium bands are expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands are anticipated just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the CH₂ groups in the propyl chain.

Aromatic C=C Stretching: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-Cl Stretching: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear as a strong band at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Predicted FT-IR Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | 600 - 800 |

Note: The data presented in this table is predictive and based on the analysis of structurally similar compounds.

Fourier-Transform Raman Spectroscopy for Complementary Vibrational Mode Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the activity of vibrational modes.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum around 1000 cm⁻¹. Other aromatic C=C stretching vibrations will also be visible.

C-Cl and C-Br Stretching: The C-Cl and C-Br stretching modes are also Raman active and would be observed in their respective frequency regions, complementing the FT-IR data.

Aliphatic C-H Stretching: The C-H stretching vibrations of the propyl chain will also be present in the Raman spectrum.

The combination of FT-IR and FT-Raman data allows for a more complete picture of the vibrational characteristics of this compound, aiding in its unambiguous identification and conformational analysis.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound, its elemental composition, and to elucidate its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental formula. By measuring the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

Theoretical Exact Mass Calculation for C9H9BrCl2

| Isotope | Exact Mass (Da) |

|---|---|

| 12C | 12.000000 |

| 1H | 1.007825 |

| 79Br | 78.918337 |

Note: This table presents the exact masses of the most abundant isotopes.

The expected isotopic pattern in the mass spectrum, arising from the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio), would provide a characteristic signature for this molecule, further confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. This process helps in identifying the connectivity of atoms within the molecule.

Specific MS/MS studies on this compound have not been reported in scientific literature. However, based on the structure of the molecule, predictable fragmentation pathways can be postulated. Common fragmentation would likely involve the cleavage of the propyl chain and the loss of bromine or chlorine atoms. For instance, the loss of the bromopropyl group or cleavage at the C-Br bond would be expected fragmentation pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is a widely used technique for the purity assessment and molecular weight confirmation of non-volatile and thermally labile compounds.

In the context of this compound, an LC-MS method would be invaluable for determining the purity of a synthesized batch. The liquid chromatograph would separate the target compound from any impurities or starting materials, and the mass spectrometer would then confirm the molecular weight of the eluting peaks. While specific application notes for this exact compound are not available, the general principles of LC-MS are routinely applied for the quality control of similar halogenated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. It is a suitable technique for the analysis of volatile and semi-volatile compounds.

GC-MS analysis of this compound would be useful for identifying any volatile impurities that may be present in a sample. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides a mass spectrum for each separated component, allowing for their identification. While dedicated GC-MS studies on this specific compound are not found in the literature, GC-MS is a standard method for the analysis of related compounds like dichlorobenzenes. For example, methods for the analysis of volatile organic compounds in water often include dichlorobenzene isomers. csic.es

Typical GC-MS Parameters for Analysis of Related Compounds

| Parameter | Value |

|---|---|

| Column | Varies (e.g., RTX-VMS, DB-624) |

| Injection Temperature | 200-250 °C |

| Oven Program | Temperature gradient (e.g., 40 °C to 220 °C) |

| Carrier Gas | Helium or Hydrogen |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is a technique used for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their crystallographic disorder, and various other information.

For this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction may be challenging. However, if a suitable crystalline derivative of the compound could be prepared, X-ray crystallography would provide unambiguous proof of its three-dimensional structure in the solid state. This would confirm the connectivity of the atoms and the substitution pattern on the benzene ring. There are currently no published crystal structures for this compound or its derivatives in crystallographic databases.

Theoretical and Computational Chemistry Studies on 4 3 Bromopropyl 1,2 Dichlorobenzene

Electronic Structure and Molecular Geometry via Quantum Chemical Methods

Quantum chemical methods are instrumental in determining the fundamental electronic properties and the three-dimensional arrangement of atoms in a molecule. These computational techniques provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It is employed to determine the most stable geometric arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. For a molecule like 4-(3-bromopropyl)-1,2-dichlorobenzene, DFT calculations would reveal key structural parameters.

For instance, in studies of 1,2-dichlorobenzene (B45396), DFT has been used to calculate the equilibrium geometries and adsorption energies on various surfaces. acs.orgresearchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles. While the specific values for this compound are not published, a DFT optimization would yield the bond lengths of the C-C bonds in the benzene (B151609) ring, the C-Cl bonds, the C-Br bond, and the various C-H and C-C bonds of the propyl chain. Similarly, the bond angles defining the shape of the molecule, such as the C-C-C angles in the ring and the tetrahedral angles of the propyl chain carbons, would be determined.

The energetics of the molecule, including its total electronic energy and heat of formation, can also be calculated. These values are crucial for understanding the molecule's stability and its potential to participate in chemical reactions. DFT calculations on similar aryl chlorides have been used to validate decomposition pathways and enthalpies of C-Cl bond cleavage. diva-portal.org

Table 1: Representative DFT-Calculated Structural Parameters for 1,2-Dichlorobenzene (Illustrative)

| Parameter | Value |

|---|---|

| C-C (ring) Bond Length | ~1.39 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-H Bond Length | ~1.08 Å |

| C-C-C (ring) Bond Angle | ~120° |

| C-C-Cl Bond Angle | ~120° |

Note: These are typical values for 1,2-dichlorobenzene and serve as an example of the data obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information. rsc.org

For this compound, ab initio calculations could be used to obtain a more precise description of its electronic wavefunction and energy than standard DFT methods. This is particularly important for understanding subtle electronic effects and for benchmarking the accuracy of other computational methods. For example, ab initio studies on halogen atom transfer reactions involving alkyl halides have provided insights into reaction barriers and transition state geometries. rsc.orgresearchgate.net Such calculations could be applied to model the reactivity of the bromine atom in the propyl chain of the target molecule. Furthermore, ab initio calculations have been used to investigate halogen bonding in various systems, which could be relevant to the intermolecular interactions of this compound. nih.govbit.edu.cn

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data, which allows for the identification and characterization of molecules.

Theoretical calculations of vibrational frequencies are essential for understanding and assigning the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule and their corresponding frequencies can be determined.

For this compound, a computational frequency analysis would predict the wavenumbers of various vibrational modes, such as the C-H, C-C, C-Cl, and C-Br stretching and bending vibrations. This information is invaluable for interpreting experimental spectra. Studies on dichlorobenzene isomers have successfully assigned their IR and Raman spectra with the aid of such calculations. cdnsciencepub.comoup.com For example, the characteristic C-Cl stretching modes in 1,2-dichlorobenzene are observed in the IR spectrum. nist.gov A normal mode analysis would visualize the atomic motions associated with each calculated frequency, aiding in the precise assignment of spectral bands.

Table 2: Illustrative Calculated Vibrational Frequencies for Dichlorobenzene Moieties

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Alkyl C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Note: These are general ranges and the precise values for this compound would be obtained from specific calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the NMR chemical shifts (δ) of nuclei such as ¹H and ¹³C. nih.govresearchgate.net These calculations involve determining the magnetic shielding tensor for each nucleus within the molecule's calculated electronic structure.

For this compound, theoretical chemical shift calculations would provide predicted values for each unique hydrogen and carbon atom. nih.gov This would include the distinct signals for the aromatic protons and carbons, as well as those for the three different methylene (B1212753) groups in the propyl chain. The predicted spectrum can be compared with experimental data to confirm the structure of the molecule. The accuracy of these predictions has been greatly enhanced by the development of sophisticated computational protocols. nih.govgithub.iouni-bonn.de

Table 3: Hypothetical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) |

|---|---|

| C-Cl | 130 - 135 |

| Aromatic C-H | 127 - 132 |

| Aromatic C-C (propyl) | 138 - 142 |

| -CH₂- (attached to ring) | 33 - 38 |

| -CH₂- (central) | 30 - 35 |

| -CH₂-Br | 32 - 37 |

Note: These are estimated ranges based on similar structures. Actual values would be determined by specific quantum chemical calculations.

Reaction Mechanism Modeling and Energy Landscape Mapping

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction products, and calculate the energy barriers that govern reaction rates.

For this compound, reaction mechanism modeling could be applied to study various transformations. For example, the nucleophilic substitution of the bromine atom is a likely reaction pathway. Computational modeling could elucidate the energy landscape for an Sₙ1 versus an Sₙ2 reaction, determining the preferred mechanism under different conditions. Studies have been conducted on the electrocarboxylation of 1-bromo-3-phenylpropane, a similar compound, to understand the competition between different reaction pathways. researchgate.netresearchgate.net Similarly, the reactivity of the dichlorobenzene ring, such as its susceptibility to nucleophilic aromatic substitution or its behavior under reductive conditions, could be explored. DFT calculations have been used to study the electrocarboxylation of dichlorobenzenes, identifying the energies of radical intermediates. mdpi.com These computational approaches provide a powerful means to predict the chemical behavior and reactivity of this compound.

Transition State Search for Elementary Reactions involving this compound

The elucidation of reaction mechanisms hinges on the identification and characterization of transition states, which represent the highest energy point along a reaction coordinate. For this compound, a key elementary reaction is nucleophilic substitution at the carbon atom bonded to the bromine. Computational methods, particularly density functional theory (DFT), are instrumental in locating the geometry of the transition state for such reactions.

In a typical SN2 reaction involving this compound and a nucleophile (Nu-), the transition state is a transient species where the nucleophile and the leaving group (bromide) are partially bonded to the alpha-carbon of the propyl chain. The geometry of this pentacoordinate carbon is a critical factor in determining the reaction's activation energy. Computational models can precisely predict these geometries.

A transition state search algorithm, often employed in quantum chemistry software, systematically explores the potential energy surface to locate a saddle point. This is a point that is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. The successful location of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Transition State Parameters for the SN2 Reaction of this compound with a Nucleophile

| Parameter | Value |

| C-Br bond length (Å) | > 1.94 (elongated) |

| C-Nu bond length (Å) | Partially formed |

| C-C-C bond angle (°) | Distorted from tetrahedral |

| Imaginary Frequency (cm-1) | -150 to -400 |

Note: The values in this table are illustrative and represent typical ranges for SN2 transition states.

Potential Energy Surface Exploration for Complex Reaction Pathways

Beyond single elementary steps, computational chemistry allows for the exploration of entire potential energy surfaces (PES) for more complex reaction pathways. The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. nipne.ro For this compound, this could involve competing reaction pathways, such as elimination versus substitution, or subsequent reactions of the initial products.

Techniques for PES exploration can range from systematic grid searches of key dihedral angles to more sophisticated automated reaction path finding methods. These explorations can reveal the presence of multiple minima (stable isomers or conformers) and the transition states that connect them. For instance, a study on dichlorobenzene isomers complexed with argon utilized ab initio methods to construct a global analytical intermolecular potential energy surface. nih.gov While this study focused on intermolecular interactions, similar principles apply to the intramolecular PES governing chemical reactions.

The exploration of the PES for reactions of this compound would provide a comprehensive understanding of its chemical behavior, including product distributions under various conditions.

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

SAR and QSAR are powerful tools for understanding how the chemical structure of a molecule influences its reactivity or biological activity. These approaches are particularly valuable in medicinal chemistry and environmental science for predicting the properties of new compounds. nih.govuwec.edu

Correlation of Electronic and Steric Parameters with Observed Reactivity

The reactivity of this compound is governed by the electronic and steric properties of its constituent parts: the dichlorophenyl ring and the bromopropyl side chain. Electronic parameters describe the electron-donating or electron-withdrawing nature of substituents, while steric parameters quantify their size and shape. umb.edusips.org.in

The two chlorine atoms on the benzene ring are electron-withdrawing, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. nipne.ro The bromopropyl group introduces both electronic and steric effects. The bromine atom is an effective leaving group in nucleophilic substitution reactions.

QSAR models often use descriptors such as the Hammett constant (σ) for electronic effects and Taft's steric parameter (Es) or molar refractivity (MR) for steric effects. sips.org.in By correlating these parameters with experimentally observed reaction rates or equilibrium constants for a series of related compounds, a mathematical model can be developed to predict the reactivity of new derivatives.

Table 2: Selected Electronic and Steric Parameters for Substituents

| Substituent | Hammett Constant (σp) | Molar Refractivity (MR) |

| -Cl | 0.23 | 6.03 |

| -Br | 0.23 | 8.88 |

| -CH2CH2CH2Br | Value not readily available, would be a composite of the alkyl chain and bromine. | Value would be calculated based on additivity rules. |

Note: The Hammett constants and Molar Refractivity values are for the individual substituents on a benzene ring.

Computational Design Principles for Novel Derivatives

The insights gained from SAR and QSAR studies can be used to computationally design novel derivatives of this compound with desired properties. For example, if the goal is to enhance the rate of a particular reaction, one could computationally screen a library of virtual compounds with different substituents on the aromatic ring or modifications to the alkyl chain.

Computational design often involves a feedback loop between the generation of new molecular structures and the prediction of their properties using QSAR models or more direct quantum chemical calculations. mdpi.com For instance, if a QSAR model indicates that increasing the electron-withdrawing nature of the aromatic ring accelerates a desired reaction, new derivatives with substituents like nitro groups could be computationally evaluated. benthamdirect.comnih.gov This in silico approach can significantly reduce the time and cost associated with experimental synthesis and testing.

By systematically modifying the structure of this compound and evaluating the resulting changes in electronic and steric parameters, it is possible to develop design principles for creating new molecules with tailored reactivity and functionality.

Advanced Research Applications and Derivatization of 4 3 Bromopropyl 1,2 Dichlorobenzene

Strategic Intermediate in the Synthesis of Complex Organic Molecules

As a bifunctional molecule, 4-(3-bromopropyl)-1,2-dichlorobenzene serves as a key building block for constructing larger, more complex molecular architectures. Its utility stems from the ability to leverage its different components in a synthetic sequence. The simpler parent compound, 4-bromo-1,2-dichlorobenzene (B103151), is a well-established intermediate in the production of various chemicals, including pharmaceuticals and pesticides. ontosight.aigoogle.com The addition of the 3-bromopropyl chain elevates the compound's utility, transforming it into a more advanced and versatile building block for creating intricate organic structures. lookchem.com

Building Block for Advanced Pharmaceutical Leads and Analogs

In medicinal chemistry, the dichlorobenzene motif is a common feature in bioactive molecules. The compound this compound provides a scaffold that can be elaborated into potential therapeutic agents. The bromopropyl chain is particularly useful for coupling with various nucleophiles (e.g., amines, thiols, alcohols) to introduce new functional groups and build out the molecular structure. This allows for the systematic development of compound libraries and the exploration of structure-activity relationships (SAR). Research has indicated that derivatives of this compound may exhibit cytotoxic activity against human cancer cells, with some showing dose-dependent inhibition of cancer cell proliferation. smolecule.com This highlights its potential as a starting material for the discovery of new oncological drug leads.

Precursor for Novel Agrochemical Compounds with Targeted Efficacy

The field of agrochemicals continuously seeks new molecules with high efficacy and specific modes of action. Halogenated aromatic compounds are fundamental components in many pesticides. google.com The structure of this compound allows for its incorporation into novel agrochemical candidates. The dichlorophenyl group can confer necessary lipophilicity and metabolic stability, while the bromopropyl side chain can be used to link this core unit to other pharmacophores or functional groups designed to interact with specific biological targets in pests or weeds. This modular approach to synthesis enables the development of next-generation agrochemicals with potentially improved performance and environmental profiles.

Scaffold for Novel Material Science Applications

The unique combination of a halogenated aromatic ring and a reactive alkyl halide side chain makes this compound a candidate for applications in material science. Brominated compounds are widely recognized for their use as flame retardants, and this molecule could be incorporated into larger systems to impart such properties. smolecule.com

Synthesis of Functionalized Polymers and Macromolecular Architectures

The terminal bromide on the propyl chain provides a reactive site for polymer modification. smolecule.com This functionality can be used as an initiator for certain types of controlled radical polymerizations or as a point of attachment for grafting the molecule onto existing polymer backbones. Such modifications can be used to alter the physical and chemical properties of the base polymer, for instance, by enhancing thermal stability, altering solubility, or introducing a site for further chemical reactions. This approach allows for the creation of well-defined, functionalized polymers and complex macromolecular structures.

Incorporation into Advanced Electronic, Optical, or Supramolecular Materials

The dichlorobenzene core possesses specific electronic characteristics due to the presence of the electron-withdrawing chlorine atoms. vulcanchem.com When incorporated into larger conjugated systems or supramolecular assemblies, this unit can influence the electronic and photophysical properties of the resulting material. For example, it could be used in the synthesis of new calixarene (B151959) derivatives, which are known for their ability to form host-guest complexes. smolecule.com The defined geometry and electronic nature of the this compound unit can be exploited to construct materials with tailored properties for applications in sensors, molecular recognition, or organic electronics.

Precursor for Advanced Ligands in Organometallic Chemistry and Catalysis

Organometallic chemistry relies on the design and synthesis of ligands that can tune the steric and electronic properties of a metal center, thereby controlling its catalytic activity. Aryl halides are common precursors for creating highly reactive organometallic reagents, such as Grignard and organolithium compounds, which are foundational for ligand synthesis.

This compound offers a versatile scaffold for ligand development. The bromopropyl chain is susceptible to nucleophilic substitution by phosphine (B1218219) or amine groups, which are common coordinating moieties in catalyst design. This allows for the synthesis of ligands with a pendant arm containing a donor atom, capable of forming chelate complexes with a metal center. Furthermore, while the aryl C-Cl bonds are relatively inert, the C-Br bond of a related compound like 4-bromo-1,2-dichlorobenzene can undergo halogen-metal exchange or be used in cross-coupling reactions, suggesting pathways for further functionalization of the aromatic ring itself. This adaptability allows chemists to synthesize a variety of ligand architectures for applications in homogeneous catalysis.

Data Tables

Table 1: Structural Features and Synthetic Utility of this compound

| Structural Component | Key Feature | Primary Synthetic Role |

| 1,2-Dichlorobenzene (B45396) Core | Electron-withdrawing, lipophilic aromatic ring | Provides a stable scaffold; influences electronic properties and metabolic stability in derivatives. vulcanchem.com |

| 3-Bromopropyl Chain | Terminal alkyl bromide | Acts as a reactive site for nucleophilic substitution, enabling chain extension and functionalization. vulcanchem.comsmolecule.com |

Table 2: Summary of Advanced Research Applications

| Application Area | Subsection | Description of Use |

| Organic Synthesis | 6.1 | Serves as a versatile intermediate for complex molecule construction. lookchem.com |

| Pharmaceutical Chemistry | 6.1.1 | Building block for creating libraries of potential drug leads and analogs, such as those with cytotoxic activity. smolecule.com |

| Agrochemical Science | 6.1.2 | A precursor for novel pesticides, leveraging its halogenated aromatic core. google.com |

| Material Science | 6.2 | Scaffold for new materials, including flame retardants. smolecule.com |

| Polymer Chemistry | 6.2.1 | Used for chemical grafting and synthesis of functionalized polymers. smolecule.com |

| Advanced Materials | 6.2.2 | Incorporated into supramolecular structures or materials where electronic properties are tailored. smolecule.com |

| Organometallic Chemistry | 6.3 | A precursor for designing advanced ligands for catalytic applications. |

Design of Chelating Ligands for Transition Metal Complex Formation

The development of chelating ligands is fundamental to coordination chemistry, with wide-ranging applications in catalysis, materials science, and bioinorganic chemistry. The structure of this compound offers a scaffold for the synthesis of novel chelating ligands, particularly those incorporating phosphine and N-heterocyclic carbene (NHC) moieties. These ligand classes are well-regarded for their ability to stabilize transition metals in various oxidation states and influence the reactivity and selectivity of metal complexes. cfmot.de

Phosphine Ligand Derivatives:

Phosphine ligands are a cornerstone of homogeneous catalysis due to the tunability of their steric and electronic properties. cfmot.de A common strategy for the synthesis of phosphine ligands involves the reaction of organometallic reagents, such as Grignard reagents or organolithium compounds, with phosphorus halides. cfmot.denih.gov In the case of this compound, the bromopropyl group can be converted into a Grignard reagent, which can then be reacted with a chlorophosphine to generate a new phosphine ligand.

For instance, the reaction of this compound with magnesium would yield the corresponding Grignard reagent. Subsequent reaction with chlorodiphenylphosphine (B86185) could then produce a phosphine ligand where the dichlorophenylpropyl group is attached to the phosphorus atom. The general synthetic approach is outlined in the following table:

| Step | Reactants | Product | Purpose |

| 1 | This compound, Mg | 4-(3-magnesiobromopropyl)-1,2-dichlorobenzene | Formation of Grignard reagent |

| 2 | 4-(3-magnesiobromopropyl)-1,2-dichlorobenzene, ClP(C6H5)2 | (3-(1,2-dichlorophenyl)propyl)diphenylphosphine | C-P bond formation |

This resulting phosphine ligand could then be used to form complexes with various transition metals, such as palladium, rhodium, or nickel, for applications in cross-coupling reactions or hydrogenation. cfmot.de

N-Heterocyclic Carbene (NHC) Ligand Derivatives:

N-Heterocyclic carbenes have emerged as a powerful class of ligands in catalysis, known for forming robust bonds with metal centers and promoting high catalytic activity. nih.govtcichemicals.com The synthesis of NHC ligands typically begins with the formation of an imidazolium (B1220033) salt, which is then deprotonated to yield the free carbene. nih.gov The bromopropyl group of this compound can be utilized to alkylate an imidazole (B134444) derivative, forming the precursor imidazolium salt.

A potential synthetic route is detailed below:

| Step | Reactants | Product | Purpose |

| 1 | This compound, Imidazole | 1-(3-(1,2-dichlorophenyl)propyl)-1H-imidazole | Alkylation of imidazole |

| 2 | 1-(3-(1,2-dichlorophenyl)propyl)-1H-imidazole, Alkyl halide | 1-(3-(1,2-dichlorophenyl)propyl)-3-alkyl-1H-imidazolium halide | Formation of imidazolium salt |

| 3 | 1-(3-(1,2-dichlorophenyl)propyl)-3-alkyl-1H-imidazolium halide, Strong base | 1-(3-(1,2-dichlorophenyl)propyl)-3-alkyl-1H-imidazol-2-ylidene | Generation of the free carbene |

This NHC ligand could then be reacted with a suitable transition metal precursor to form a catalytically active complex. The dichlorobenzene moiety could also be further functionalized to create multidentate ligands or to immobilize the catalyst on a solid support.

Development of Homogeneous and Heterogeneous Catalysts from Derived Structures

The versatility of this compound extends to the development of both homogeneous and heterogeneous catalysts. The ability to introduce catalytically active functionalities and to anchor the molecule to solid supports opens up a wide range of possibilities for catalyst design.

Homogeneous Catalysis:

Homogeneous catalysts derived from this compound would typically involve the synthesis of soluble transition metal complexes with ligands derived from this precursor, as discussed in the previous section. These catalysts would be employed in solution-phase reactions, offering high activity and selectivity. For example, a palladium complex bearing a phosphine ligand derived from this compound could be a highly effective catalyst for Suzuki or Heck cross-coupling reactions. cfmot.de The dichlorobenzene unit could also play a role in modulating the catalyst's electronic properties and, consequently, its reactivity.

Heterogeneous Catalysis:

The development of heterogeneous catalysts is of great interest for industrial applications due to their ease of separation from the reaction mixture and potential for recycling. The this compound molecule can be functionalized and then immobilized on a solid support to create a heterogeneous catalyst.

A common approach involves grafting the molecule onto a support material such as silica (B1680970), alumina, or a polymer resin. The bromopropyl group is a convenient handle for this immobilization. For instance, it can react with surface hydroxyl groups on silica or with amine-functionalized polymers. Once anchored, the dichlorobenzene ring can be further modified to introduce a catalytically active site.

A hypothetical scheme for the preparation of a heterogeneous catalyst is presented below:

| Step | Process | Description |

| 1 | Surface Modification | Reaction of silica gel with an aminosilane (B1250345) to introduce amine functional groups. |

| 2 | Immobilization | Reaction of the amine-functionalized silica with this compound to covalently attach the molecule to the support. |

| 3 | Functionalization | Chemical modification of the dichlorobenzene ring to introduce a catalytically active species, such as a sulfonic acid group for acid catalysis or a transition metal complex. |

Such a heterogeneous catalyst could find applications in a variety of organic transformations, with the added benefits of improved stability and reusability compared to its homogeneous counterpart.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, the study of systems involving assemblies of molecules, offers exciting opportunities for the development of new materials and functional devices. The unique structural features of this compound make it an interesting building block for the construction of complex supramolecular architectures such as calixarenes and rotaxanes.

Functionalization of Calixarenes:

Calixarenes are macrocyclic compounds that can act as host molecules for a variety of guests. mdpi.com Their properties can be fine-tuned by chemical modification of their "upper" and "lower" rims. The bromopropyl group of this compound is well-suited for the functionalization of the lower rim of a calixarene through a Williamson ether synthesis with the phenolic hydroxyl groups.

This functionalization can be used to introduce the dichlorobenzene moiety into the calixarene structure, which can influence its host-guest properties or serve as a point of attachment for other functional groups. For example, a calix beilstein-journals.orgarene could be selectively functionalized with one or more this compound units, leading to new receptors with unique binding cavities.

The general reaction for the functionalization of a calix beilstein-journals.orgarene is as follows:

| Reactants | Product | Purpose |

| Calix beilstein-journals.orgarene, Base, this compound | Calix beilstein-journals.orgarene functionalized with one or more 3-(1,2-dichlorophenyl)propyl groups | Introduction of new functional groups to the calixarene scaffold |

Construction of Rotaxanes:

Rotaxanes are mechanically interlocked molecules consisting of a "dumbbell-shaped" molecule threaded through a macrocycle. diva-portal.org They are of interest for the development of molecular machines and switches. The synthesis of a rotaxane typically involves the formation of a "pseudo-rotaxane" intermediate, where the axle is held within the macrocycle by non-covalent interactions, followed by the attachment of bulky "stopper" groups to the ends of the axle to prevent dethreading. diva-portal.org

This compound could potentially serve as a precursor to the axle component of a rotaxane. The dichlorobenzene moiety could act as a recognition site for the macrocycle, while the bromopropyl group provides a reactive handle for the attachment of a bulky stopper group. For instance, the bromopropyl group could be reacted with a large amine or thiol to cap the end of the axle after it has been threaded through a suitable macrocycle.

The following table outlines a conceptual approach to rotaxane synthesis using a derivative of this compound:

| Step | Process | Description |

| 1 | Axle Synthesis | Modification of this compound to introduce a recognition site and a second reactive group at the other end. |

| 2 | Threading | Formation of a pseudo-rotaxane by mixing the axle with a suitable macrocycle in solution. |

| 3 | Stoppering | Reaction of the terminal functional groups of the axle with bulky molecules to form the final rotaxane structure. |

The dichlorobenzene unit within the axle could also be exploited to control the position of the macrocycle along the axle through external stimuli, leading to the development of molecular shuttles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.